Bis(pentamethylcyclopentadienyl)ruthenium

Description

Structural and Electronic Characteristics in Organometallic Frameworks

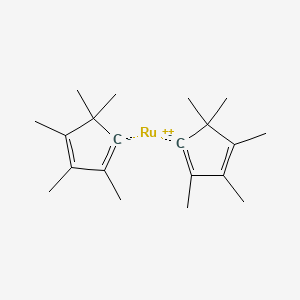

The structure of bis(pentamethylcyclopentadienyl)ruthenium is characterized by a central ruthenium atom "sandwiched" between two parallel pentamethylcyclopentadienyl rings. The ten methyl groups on the Cp* ligands create significant steric bulk, which enhances the compound's stability. X-ray crystallography studies have confirmed the η⁵ coordination of the Cp* ligands, with Ru-C bond lengths typically ranging from 2.15 to 2.23 Å.

The strong electron-donating nature of the Cp* ligands increases the electron density on the ruthenium center. This electronic enrichment influences the compound's redox properties, making the Ru(II)/Ru(III) redox couple more accessible and contributing to its catalytic activity. The enhanced electron donation from the Cp* ligands, compared to the unsubstituted cyclopentadienyl (B1206354) ligands in ruthenocene, leads to greater redox stability.

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₃₀Ru strem.com |

| Molecular Weight | 371.52 g/mol americanelements.com |

| Appearance | Off-white to yellow crystals americanelements.com |

| Melting Point | 260 °C americanelements.com |

| CAS Number | 84821-53-4 strem.com |

Significance in Contemporary Chemical Research

This compound and its derivatives are significant in modern chemical research primarily due to their catalytic applications. The compound serves as a robust catalyst for a variety of organic transformations, including hydrogenation reactions and polymerization processes. Its stability and ability to facilitate electron transfer make it highly effective in these roles.

In materials science, this organometallic compound is utilized as a precursor for the chemical vapor deposition (CVD) of ruthenium-containing thin films. globalinforesearch.comgoogle.com These films have potential applications in the electronics industry. Furthermore, recent research has explored the biological activity of ruthenium complexes, with some studies indicating potential anticancer properties.

Overview of Core Research Trajectories

Current research on this compound is focused on several key areas:

Catalysis: A primary research direction involves the development of new catalytic applications. This includes its use in C-H bond activation and functionalization, which are crucial for the synthesis of complex organic molecules. st-andrews.ac.uknih.govmdpi.com Researchers are also exploring its role in transfer hydrogenation reactions, particularly for ketones. acs.org

Materials Science: The synthesis of advanced materials with tailored properties is another significant research trajectory. This involves using the ruthenium complex to create high-performance polymers and thin films. globalinforesearch.com

Bioorganometallic Chemistry: There is growing interest in the potential biological applications of ruthenium compounds. nih.gov Studies are investigating the anticancer and antimicrobial activities of this compound and its derivatives.

Table 2: Comparison of Related Ruthenium Complexes

| Compound | Structural Difference from Cp*₂Ru | Key Electronic/Reactivity Difference | Primary Applications |

|---|---|---|---|

| Ruthenocene (Cp₂Ru) | Lacks methyl substituents, reducing steric bulk. | Weaker electron-donating Cp ligands, lower redox stability. | Precursor for other ruthenium complexes. webelements.com |

| Bis(ethylcyclopentadienyl)ruthenium(II) | Ethyl groups provide intermediate steric bulk. | Weaker electron-donating effect than pentamethyl groups. | Precursor for thin-film deposition. |

| [Ru(p-cymene)Cl₂]₂ | Half-sandwich complex with one aromatic ligand. | Different coordination sphere and reactivity. | Catalyst in various organic reactions. sigmaaldrich.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H30Ru |

|---|---|

Molecular Weight |

371.5 g/mol |

IUPAC Name |

1,2,3,5,5-pentamethylcyclopenta-1,3-diene;ruthenium(2+) |

InChI |

InChI=1S/2C10H15.Ru/c2*1-7-6-10(4,5)9(3)8(7)2;/h2*1-5H3;/q2*-1;+2 |

InChI Key |

FKLMTDKUVVCXES-UHFFFAOYSA-N |

Canonical SMILES |

CC1=[C-]C(C(=C1C)C)(C)C.CC1=[C-]C(C(=C1C)C)(C)C.[Ru+2] |

Origin of Product |

United States |

Synthetic Methodologies and Advancements

Fundamental Synthetic Routes

The synthesis of bis(pentamethylcyclopentadienyl)ruthenium primarily relies on the reaction of a suitable ruthenium precursor with a source of the pentamethylcyclopentadienyl ligand. These routes can be broadly categorized into one-step reductive coupling strategies and more elaborate multi-step protocols often optimized for industrial-scale production.

One-Step Reductive Coupling Strategies

The most common and direct method for synthesizing this compound involves the reductive coupling of a ruthenium precursor with pentamethylcyclopentadiene. This approach is favored for its efficiency and is adaptable to various laboratory scales. A patented process highlights a method using Ru(II) chlorides as starting materials, which react with Cp* in the presence of a base under mild conditions.

The choice of the ruthenium precursor is a critical factor that influences the reaction conditions and yield. The most commonly employed precursor is hydrated ruthenium(III) chloride (RuCl₃·xH₂O) due to its commercial availability and reactivity. In these reactions, the Ru(III) center is reduced in situ to Ru(II), which then coordinates with the Cp* ligands.

Table 1: Common Ruthenium Precursors for this compound Synthesis

| Ruthenium Precursor | Oxidation State | Typical Reaction Conditions |

|---|---|---|

| Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O) | +3 | Requires a reducing agent (e.g., zinc or magnesium powder) in an alcohol solvent. google.com |

| (1,5-Cyclooctadiene)(toluene)ruthenium(0) | 0 | Reaction with pentamethylcyclopentadiene. |

A key step in the one-step synthesis is the deprotonation of pentamethylcyclopentadiene (CpH) to generate the pentamethylcyclopentadienyl anion (Cp⁻). This is typically achieved in situ through the use of a suitable reducing agent or a strong base.

In protocols starting from RuCl₃·xH₂O, a reducing metal such as zinc or magnesium powder is commonly used. google.com The reducing agent serves a dual purpose: it reduces the Ru(III) to Ru(II) and also facilitates the deprotonation of CpH. The reaction is typically carried out in an alcoholic solvent, such as ethanol (B145695), at reduced temperatures ranging from -30°C to 0°C. google.com Alternatively, strong bases like sodium methoxide (B1231860) can be employed to deprotonate CpH, with the resulting Cp*⁻ anion readily reacting with the ruthenium precursor. This method avoids the use of potentially hazardous intermediates and can be performed in polar organic solvents or mixtures thereof with water.

The formation of the this compound sandwich complex involves the coordination of two Cp⁻ ligands to the Ru(II) metal center. Following the reduction of the Ru(III) precursor and the deprotonation of CpH, the resulting Cp*⁻ anions act as nucleophiles, attacking the electrophilic Ru(II) species.

The coordination is a stepwise process where the first Cp⁻ ligand binds to the ruthenium center to form a half-sandwich intermediate, [CpRu]⁺. This is then followed by the coordination of the second Cp⁻ ligand to complete the sandwich structure of [Cp₂Ru]. The strong electron-donating nature of the five methyl groups on each Cp* ring enhances the stability of the final complex. The steric bulk of the Cp* ligands also plays a crucial role in the geometry and reactivity of the resulting organometallic compound.

Multi-Step and Optimized Industrial Protocols

For large-scale industrial production, the one-step methods are often modified and optimized to enhance efficiency, yield, and purity, while also considering economic and safety factors. These multi-step protocols may involve the synthesis and isolation of intermediate ruthenium complexes to ensure a more controlled reaction pathway.

In industrial settings, the optimization of the ruthenium precursor is paramount for improving the kinetics of ligand substitution. nih.gov The goal is to select a precursor that allows for facile and efficient displacement of its existing ligands by the incoming Cp*⁻ anions. This can involve the use of ruthenium complexes with labile ligands, such as acetonitrile (B52724) or 1,5-cyclooctadiene (B75094) (COD), which are easily displaced. heraeus-precious-metals.com

For example, a precursor like [(COD)Ru(toluene)] can be used, where the neutral toluene (B28343) and COD ligands are readily substituted by the Cp*⁻ ligands. The kinetics of these substitution reactions can be tuned by adjusting reaction parameters such as temperature, solvent, and the concentration of reactants. nih.gov The ability to fine-tune the chemical reactivity of the organometallic ruthenium precursors is essential for optimizing their design for specific applications, including their use as catalysts. nih.gov The development of new volatile and thermally stable ruthenium precursors is also an active area of research, particularly for applications in chemical vapor deposition (CVD) and atomic layer deposition (ALD), which require precursors with specific physical properties. harvard.edugoogle.com

Table 2: Mentioned Chemical Compounds

| Compound Name | Formula |

|---|---|

| This compound | C₂₀H₃₀Ru |

| Ruthenium(III) chloride hydrate | RuCl₃·xH₂O |

| Pentamethylcyclopentadiene | C₁₀H₁₆ |

| Zinc | Zn |

| Magnesium | Mg |

| Ethanol | C₂H₅OH |

| Sodium methoxide | CH₃ONa |

| (1,5-Cyclooctadiene)(toluene)ruthenium(0) | C₁₅H₂₀Ru |

| Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate | [Ru(C₅H₅)(CH₃CN)₃]PF₆ |

| Acetonitrile | CH₃CN |

| 1,5-Cyclooctadiene | C₈H₁₂ |

Temperature Control for Suppressing Ligand Side Reactions

A critical factor in the synthesis of [Cp₂Ru] is the management of temperature to mitigate undesirable side reactions, most notably the polymerization of the pentamethylcyclopentadienyl (Cp) ligand. The Cp* ligand, while more stable than its unsubstituted cyclopentadienyl (B1206354) counterpart, can undergo polymerization, which reduces the availability of the ligand for the desired coordination reaction and complicates purification.

Research and patented industrial processes have demonstrated that conducting the synthesis at controlled low temperatures is crucial. For large-scale production, reaction temperatures are typically maintained in the range of -70°C to 20°C. researchgate.net This low-temperature environment effectively suppresses the kinetics of the polymerization side reaction, ensuring that the deprotonated Cp* anion remains available for stoichiometric coordination to the ruthenium center, thereby maximizing the yield of the target sandwich complex. researchgate.net Some patented methods for related bis(alkylcyclopentadienyl) ruthenium complexes specify a temperature range of -30°C to 0°C during the addition of the reducing agent. google.comgoogle.com

Alternative Synthetic Pathways and Precursor Variations

The most common route to [Cp*₂Ru] involves the reductive coupling of a ruthenium precursor with a source of the pentamethylcyclopentadienyl ligand. However, variations in both the ruthenium source and the reducing agent define several distinct synthetic pathways.

The standard laboratory and industrial synthesis typically employs ruthenium(III) chloride (RuCl₃) as the starting material. researchgate.net While ruthenium(II) chloride (RuCl₂) can also be used, RuCl₃ is often preferred as it can lead to improved ligand substitution kinetics. researchgate.net In this process, RuCl₃ is reacted with pentamethylcyclopentadiene (Cp*H) in a suitable solvent, such as an alcohol, in the presence of a reducing agent. Zinc powder is a commonly cited reducing agent for this transformation.

Alternative methodologies have been developed to enhance efficiency, safety, or yield. One significant variation involves substituting the reducing agent.

Magnesium Powder : Patents for industrial synthesis describe the use of magnesium powder (50 to 200 mesh) as an effective alternative to zinc for reducing the ruthenium precursor in an ethanol solvent at low temperatures (-30°C to 0°C). google.comgoogle.com

Alternative Ruthenium Precursors : While RuCl₃ is dominant, other ruthenium sources can be employed, particularly in the synthesis of related Cp*Ru complexes. For instance, the triruthenium dodecacarbonyl cluster, Ru₃(CO)₁₂, is recognized as a reliable source of ruthenium(0) for preparing certain cyclopentadienyl ruthenium complexes, proceeding via an oxidative addition mechanism. rsc.org

Naphthalene (B1677914) Displacement : For the synthesis of half-sandwich complexes, an alternative pathway starts with an easily accessible precursor like [Cp*Ru(η⁶-naphthalene)]⁺. The naphthalene ligand is labile and can be displaced by other ligands, a strategy that could be adapted for building sandwich compounds. researchgate.net

These variations allow for flexibility in synthesis design based on the desired scale, available reagents, and specific purity requirements.

Table 1: Comparison of Selected Synthetic Pathway Variations for Ruthenocenes

| Parameter | Standard Method | Alternative Method (Patent) |

|---|---|---|

| Ruthenium Precursor | Ruthenium(III) Chloride (RuCl₃) | Ruthenium(III) Chloride Hydrate |

| Ligand Source | Pentamethylcyclopentadiene (Cp*H) | Alkyl-substituted Cyclopentadiene (B3395910) |

| Reducing Agent | Zinc (Zn) powder | Magnesium (Mg) powder |

| Solvent | Alcohols (e.g., Ethanol) | C₂ to C₈ Alkanol (e.g., Ethanol) |

| Temperature | -70°C to 20°C | -30°C to 0°C |

Data sourced from multiple synthetic protocols and patents. researchgate.netgoogle.comgoogle.com

Advanced Purification Techniques for Research Applications

Achieving the high purity (>99%) of [Cp*₂Ru] necessary for many research applications, such as catalysis and materials science, requires post-synthesis purification steps that effectively remove unreacted starting materials, byproducts, and ligand decomposition products.

Sublimation Protocols for High Purity Attainment

Sublimation is a powerful technique for purifying metallocenes like [Cp₂Ru] due to their volatility and thermal stability. This process involves heating the crude solid material under reduced pressure, causing the [Cp₂Ru] to transition directly from a solid to a gas, leaving non-volatile impurities behind. The gaseous compound is then condensed back into a solid on a cooled surface, yielding highly pure crystals.

Patented protocols detail specific conditions for effective purification. One such method involves heating the crude product at a temperature of 100–120°C under a reduced pressure of 3–100 Pa . This procedure has been shown to yield [Cp*₂Ru] with a purity of greater than 95%. researchgate.net The thermal stability of ruthenocenes is a key factor in the success of this technique, with many derivatives evaporating completely without significant decomposition. mdpi.com For comparison, the parent compound, ruthenocene, has a measured enthalpy of sublimation of approximately 100.5 kJ mol⁻¹. mdpi.com

Table 2: Sublimation Parameters for Ruthenocene Compounds

| Compound | Temperature (°C) | Pressure (Pa) | Resulting Purity |

|---|---|---|---|

| This compound | 100 - 120 | 3 - 100 | > 95% |

| Ruthenocene (parent) | 80 | 13 | N/A |

Data sourced from patent literature and thermal analysis studies. researchgate.netrsc.org

Chromatographic and Recrystallization Methodologies

In addition to sublimation, chromatographic and recrystallization techniques are essential for achieving the highest levels of purity. These methods are often used in sequence following the initial workup.

Chromatography : Column chromatography is frequently employed to separate the desired product from soluble impurities. After the initial reaction, the crude product can be passed through a silica (B1680970) gel column. google.com A non-polar solvent like hexane (B92381) is used as the eluent, which carries the [Cp*₂Ru] through the column while more polar impurities are retained on the silica stationary phase. The process is often monitored visually, as the product forms a distinct yellow band. Filtration through adsorbents like Celite® can also be used to remove fine solid impurities. google.com For related ruthenium complexes, cation-exchange chromatography using supports like SP Sephadex C-25 has proven effective for separating geometric isomers. nih.gov

Recrystallization : This is often the final step to obtain an analytically pure, crystalline product. The principle relies on the differential solubility of the compound and impurities in a given solvent at different temperatures. For bis(alkylcyclopentadienyl) ruthenium complexes, crystallization from a C₂ to C₈ alkane solvent is highly effective. google.com Specifically, dissolving the crude product in a minimal amount of a solvent like pentane (B18724) or hexane at room temperature, followed by cooling to a low temperature (e.g., -30°C ), induces the formation of pure crystals, which can then be isolated by filtration. google.com This method has been reported to yield product with greater than 99% purity. google.com The slow cooling of the solution is crucial for the formation of large, well-defined crystals. researchgate.net

Challenges and Innovations in Scalable Synthesis

Transitioning the synthesis of [Cp*₂Ru] from a laboratory benchtop procedure to a scalable, industrial process introduces a unique set of challenges related to reagent handling, reaction control, and cost-effectiveness.

Addressing Ligand Sensitivity and Polymerization Issues

The primary challenge in the scalable synthesis of [Cp₂Ru] revolves around the reactivity and sensitivity of the pentamethylcyclopentadienyl (Cp) ligand. While the five methyl groups provide enhanced stability and prevent the spontaneous dimerization seen in unsubstituted cyclopentadiene, the ligand is not merely a passive spectator. google.com

Polymerization : As discussed, the principal side reaction is the polymerization of the Cp* ligand, especially under non-optimal temperature conditions. On a large scale, maintaining a uniform low temperature throughout a large reaction vessel is a significant engineering challenge that requires specialized reactors with efficient heat exchange capabilities to prevent localized heating that could initiate polymerization. researchgate.net

Innovations in scalable synthesis focus on robust process control, such as the use of magnesium powder which may be easier to handle in bulk than zinc dust, and multi-step purification trains (filtration → distillation → chromatography → crystallization) to ensure the final product meets stringent purity specifications for high-value applications. google.comgoogle.com

Developments in Reaction Solvent Systems (e.g., Polar Solvent Mixtures)

The choice of solvent is critical in the synthesis of this compound, influencing reaction rates, yields, and the ease of product isolation. Traditional syntheses have often employed single organic solvents. However, recent advancements have highlighted the benefits of using mixed solvent systems.

A patented one-step reductive synthesis method utilizes polar organic solvents, such as alcohols, or mixtures of polar organic solvents with water. This approach facilitates the reaction of Ruthenium(II) chloride precursors with pentamethylcyclopentadiene in the presence of a base. The use of these solvent systems can improve the solubility of inorganic precursors while maintaining a suitable medium for the organometallic product.

Furthermore, the intended application of the final compound can dictate the optimal solvent system for its synthesis or subsequent reactions. For instance, in the context of the photoinduced hydrogen evolution reaction (HER), studies have shown that the use of weakly coordinating solvents and counterions is optimal. nih.govul.ie This choice of solvent environment is crucial for facilitating the necessary electronic transitions and intermediate species stabilization, leading to a promising internal quantum yield of 25%. nih.govul.ie Ethanol is also commonly used as a solvent for the synthesis of various Ruthenium(II) complexes from Ruthenium(III) chloride hydrate precursors. nih.gov

The table below summarizes various solvent systems and their impact on the synthesis and application of Ruthenium complexes.

| Solvent System | Precursors/Reactants | Key Feature/Advantage | Application Context |

| Polar Organic Solvents (e.g., Alcohols) | Ru(II) chlorides, Pentamethylcyclopentadiene | Avoids hazardous intermediates, facilitates reductive coupling. | One-step synthesis of this compound. |

| Polar Organic + Water Mixtures | Ru(II) chlorides, Pentamethylcyclopentadiene | Enhances solubility of inorganic precursors. | One-step synthesis of this compound. |

| Weakly Coordinating Solvents | This compound, Proton Source | Optimizes conditions for photoactivation and intermediate stability. nih.gov | Photoinduced hydrogen evolution reaction (HER). nih.govul.ie |

| Ethanol | RuCl₃·3H₂O, Schiff Base Ligands | Common solvent for refluxing reactants to form Ru(II) complexes. nih.gov | General synthesis of Ruthenium(II) Schiff base complexes. nih.gov |

Emerging Catalytic Approaches for Ruthenium Precursor Cost Reduction

Ruthenium is a precious metal, making the cost of its precursors a significant factor in the synthesis of compounds like this compound. While direct methods to reduce the price of raw Ruthenium salts are limited, research has focused on developing highly efficient catalytic systems that maximize the utility of the Ruthenium used, thereby lowering the effective cost of the process.

Strategies for Chemical Derivatization

The chemical derivatization of this compound is a primary strategy for tuning its electronic properties, steric environment, and catalytic activity. These modifications can involve the Ruthenium center, the cyclopentadienyl ligands, or the addition of new ligands.

A significant derivatization strategy involves the manipulation of the Ruthenium center's oxidation state and the formation of hydride complexes. In photochemical applications, the Ru(II) center in Decamethylruthenocene (B15500432) can be converted to a Ru(IV) hydride, [Cp₂RuIV(H)]+, in the presence of an acid. nih.gov This species is a key intermediate in the catalytic cycle for hydrogen evolution, which also involves the [Cp₂RuIII]+ ion. nih.govnih.gov

Another major avenue for derivatization is the introduction of ancillary ligands to create half-sandwich complexes with tailored properties.

Allylation Catalysts: Ruthenium(II) complexes containing a single pentamethylcyclopentadienyl (Cp*) ligand can activate allylic carbonates to generate cationic Ruthenium(IV) complexes. nih.gov These derivatives are effective catalysts for the allylation of nucleophiles. nih.gov

Enantioselective Catalysis: The catalytic activity of these Cp*-Ruthenium systems can be further refined by introducing chiral ligands. The use of optically pure bisoxazoline ligands, for example, enables enantioselective allylic substitution reactions. nih.gov

Pincer Ligands: Tridentate bis-phosphinite ligands have been used to synthesize a variety of Ruthenium complexes. nih.gov These ligands can coordinate with a Cp*-Ruthenium fragment to create stable and reactive catalysts for processes like the dehydrogenation of amine-boranes. nih.gov

The table below outlines several strategies for the chemical derivatization of this compound and related complexes.

| Derivatization Strategy | Reagent/Method | Resulting Derivative | Application |

| Oxidation & Hydride Formation | Organic Acid, Light | [Cp₂RuIV(H)]+ | Photocatalytic Hydrogen Evolution. nih.gov |

| Oxidation | Electrochemical/Chemical | [Cp₂RuIII]+ | Intermediate in Redox Processes. nih.gov |

| Ligand Addition (Allylation) | Allylic Carbonates | Cationic Ru(IV) Allyl Complexes | Catalytic Allylation of Nucleophiles. nih.gov |

| Chiral Ligand Addition | Optically Pure Bisoxazolines | Chiral Cp-Ru-Bisoxazoline Complex | Enantioselective Catalysis. nih.gov |

| Pincer Ligand Coordination | Tridentate Bis-phosphinite Ligands | Cp-Ru-Pincer Complexes | Catalysis (e.g., Dehydrogenation). nih.gov |

| Carbonylation | Carbon Monoxide (CO) | RuH(Cp*)(CO)Cl type complexes | Synthesis of Carbonyl Complexes. nih.gov |

Advanced Spectroscopic and Electronic Structure Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of Bis(pentamethylcyclopentadienyl)ruthenium in solution. The high symmetry of the molecule often leads to simple, yet informative, spectra.

In ¹H NMR spectroscopy, the thirty equivalent protons of the ten methyl groups on the two pentamethylcyclopentadienyl (Cp) ligands give rise to a single, sharp resonance. This high degree of equivalence is a result of the rapid rotation of the methyl groups and the Cp rings on the NMR timescale. The chemical shift of this singlet is a key identifier for the complex. Careful sample preparation and the use of high-purity deuterated solvents are essential for resolving the methyl group signal from any residual solvent protons, ensuring accurate integration and interpretation.

¹³C NMR spectroscopy provides further structural confirmation, typically showing two distinct signals for the Cp* ligands: one for the ten equivalent methyl carbons and another for the ten equivalent carbons of the cyclopentadienyl (B1206354) rings.

Two-dimensional (2D) NMR techniques are employed to establish connectivity and spatial relationships within the molecule, although for a molecule with such high symmetry, their application is primarily for confirmation. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For the parent molecule, no cross-peaks would be expected as all methyl protons are magnetically equivalent. However, in substituted derivatives, COSY is invaluable for mapping the coupling networks between adjacent protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. sdsu.edu An HSQC spectrum of this compound would display a single cross-peak, definitively linking the proton signal of the methyl groups to the corresponding methyl carbon signal in the ¹³C spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com For this complex, an HMBC experiment would show a correlation from the methyl protons to the quaternary carbons of the cyclopentadienyl rings, confirming the connectivity of the Cp* ligand framework. nih.gov

Table 1: Expected NMR Spectroscopic Data for this compound

| Nucleus | Technique | Expected Signal(s) | Information Provided |

| ¹H | 1D NMR | A sharp singlet | Equivalence of all 30 methyl protons. |

| ¹³C | 1D NMR | Two singlets | One for the 10 methyl carbons, one for the 10 ring carbons. |

| ¹H-¹H | COSY | No cross-peaks | Confirms magnetic equivalence of protons. |

| ¹H-¹³C | HSQC | One cross-peak | Connects the methyl proton signal to the methyl carbon signal. |

| ¹H-¹³C | HMBC | One cross-peak | Shows 2-bond correlation from methyl protons to ring carbons. |

This compound itself is not observable by ³¹P NMR spectroscopy. However, this technique is indispensable for characterizing its derivatives that incorporate phosphine ligands. When a phosphine ligand coordinates to the ruthenium center, the chemical shift of its phosphorus nucleus changes significantly compared to the free ligand. The magnitude of this coordination shift in the ³¹P{¹H} NMR spectrum provides valuable information about the electronic environment of the ruthenium center and the nature of the Ruthenium-Phosphorus bond. nih.govnajah.edunih.gov

X-ray Crystallography for Molecular and Supramolecular Elucidation

X-ray crystallography unequivocally confirms the "sandwich" structure, where the ruthenium atom is bonded to the two pentamethylcyclopentadienyl ligands in an η⁵ (pentahapto) fashion. This means the ruthenium center is bonded to all five carbon atoms of each ring. The Ruthenium–Carbon (Ru–C) bond lengths are a key structural parameter. Studies on this and closely related complexes show that these bond lengths typically fall within a narrow range, indicating a highly symmetric coordination environment. wayne.edu For instance, the Ru–C bond distances in a related pentamethylcyclopentadienyl ruthenium complex were found to range from 2.145 Å to 2.177 Å. wayne.edu

Table 2: Selected Crystallographic Data for Pentamethylcyclopentadienyl Ruthenium Complexes

| Parameter | Typical Value Range | Reference |

| Coordination Mode | η⁵ | |

| Ru–C(ring) Bond Length | 2.15 – 2.23 Å | |

| Ru–C(ring) Bond Length | 2.145 – 2.177 Å | wayne.edu |

The relative orientation of the two Cp* rings is a significant conformational feature. In the solid state, this compound can adopt either an eclipsed or a staggered conformation, with the staggered arrangement often being slightly more stable. The crystal structure of the related compound bis(tetraphenylcyclopentadienyl)ruthenium reveals a staggered configuration of the C₅ rings. elsevierpure.com

The analysis of the crystal packing reveals how individual molecules interact with each other in the solid state. For this compound, which is a non-polar molecule, the dominant intermolecular forces are weak van der Waals interactions. chimia.chscispace.com The bulky pentamethylcyclopentadienyl ligands largely shield the metal center, and the arrangement of molecules in the crystal lattice is dictated by the efficient packing of these sterically demanding groups. nih.gov

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy

The electronic absorption spectrum of this compound(II) is characterized by strong absorptions primarily in the ultraviolet region. These transitions are generally assigned to metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands, alongside intra-ligand (π-π) transitions of the pentamethylcyclopentadienyl (Cp) rings.

Electrochemical Characterization Techniques

Electrochemical methods are vital for probing the redox activity of this compound, providing data on the accessibility and stability of its different oxidation states.

Cyclic Voltammetry for Redox Potential Determination and Redox Couple Irreversibility

Cyclic voltammetry (CV) is the most common technique used to study the redox behavior of this compound. The compound undergoes a well-defined, reversible one-electron oxidation to form the corresponding cation, [this compound(III)]⁺.

The key parameters obtained from a cyclic voltammogram are the anodic (Eₚₐ) and cathodic (Eₚ꜀) peak potentials. For a reversible redox process, the half-wave potential (E₁/₂), which is a close approximation of the formal redox potential (E⁰'), can be calculated as the average of the anodic and cathodic peak potentials. The separation between the peak potentials (ΔEₚ = Eₚₐ - Eₚ꜀) for a reversible one-electron process is theoretically 59 mV at 25 °C. The electron-donating nature of the ten methyl groups on the Cp* ligands makes this compound significantly easier to oxidize than its unsubstituted counterpart, ruthenocene.

| Redox Couple | E₁/₂ (V vs. Fc/Fc⁺) | Solvent/Electrolyte System | Characteristics |

|---|---|---|---|

| [Ru(Cp*)₂]⁰/⁺ | -0.58 | CH₂Cl₂ / [NBu₄][B(C₆F₅)₄] | Reversible, one-electron oxidation |

Spectroelectrochemical Measurements

Spectroelectrochemistry combines spectroscopic and electrochemical techniques to study the spectral properties of electrogenerated species. This method has been effectively used to characterize the oxidized form of this compound.

Upon controlled potential electrolysis at a potential sufficient to induce oxidation, the colorless solution of the neutral Ru(II) complex turns pink. researchgate.net This color change is due to the formation of the [this compound(III)]⁺ cation. By recording the UV-Vis spectrum during the electrolysis, a new, distinct absorption band can be observed to grow in the visible region. This band, centered at approximately 500 nm, is characteristic of the Ru(III) species and is assigned to a charge-transfer transition. researchgate.net This technique provides unequivocal evidence linking the electrochemical process to the formation of a new chemical species with distinct electronic properties.

Computational Approaches to Electronic Structure

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for gaining a deeper insight into the electronic structure and properties of this compound. These computational approaches allow for the calculation of molecular orbital (MO) energies, the simulation of spectra, and the analysis of chemical bonding.

DFT calculations are used to determine the ground-state electronic structure, optimizing the molecular geometry and calculating the energies and compositions of the frontier molecular orbitals (HOMO and LUMO). For this complex, the HOMO is typically found to be a combination of ruthenium 4d orbitals, while the LUMO is composed primarily of π* orbitals from the Cp* ligands.

To investigate electronic transitions and simulate the UV-Vis spectrum, Time-Dependent DFT (TD-DFT) is employed. researchgate.net TD-DFT calculations can predict the energies and oscillator strengths of electronic excitations, allowing for the assignment of experimentally observed absorption bands to specific orbital transitions (e.g., MLCT, LMCT). These computational studies have been crucial in corroborating experimental findings and providing a detailed molecular orbital picture that governs the spectroscopic and electrochemical behavior of the compound.

Density Functional Theory (DFT) Studies for Ruthenium Center Stabilization and Electron Density Mapping

Density Functional Theory (DFT) has proven to be a valuable tool for investigating the structure and bonding in ruthenium complexes. For complexes containing a ruthenium (Ru) atom, which can be computationally challenging due to the near degeneracy of their electronic states, DFT calculations offer significant insights.

Comparative DFT studies on related pentamethylcyclopentadienyl ruthenium complexes have explored the performance of various basis sets in accurately predicting molecular geometries. For instance, studies have compared computationally expensive basis sets with more economical ones, finding that in some cases, a computationally cheaper basis set like 3-21G can exhibit excellent performance in reproducing experimental X-ray data for bonds involving ruthenium.

Electron density mapping derived from DFT calculations illustrates the distribution of electrons within the molecule, highlighting the covalent and electrostatic interactions. In this compound, these maps would typically show a high concentration of electron density between the ruthenium atom and the cyclopentadienyl rings, indicative of strong covalent bonding. Furthermore, the distribution of charges can be quantified, providing insight into the electronic nature of the Ru-Cp* interaction.

Table 1: Representative DFT-Calculated Geometric Parameters for this compound (Note: The following data is illustrative of typical results from DFT calculations and may not represent specific published values.)

| Parameter | Calculated Value |

| Ru-C (ring) average bond length | 2.20 Å |

| C-C (ring) average bond length | 1.43 Å |

| Ru to Cp* ring centroid distance | 1.85 Å |

| Mulliken Charge on Ru | +0.45 e |

| Mulliken Charge on Cp* ligand | -0.225 e |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics and Photochemical Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their photochemical behavior. For this compound, TD-DFT calculations are instrumental in understanding its photoinduced processes, such as those involved in hydrogen evolution reactions where it can act as a photosensitizer.

TD-DFT calculations can predict the electronic absorption spectrum of a molecule by determining the energies of vertical excitations from the ground state to various excited states. Each calculated excitation is characterized by its energy, oscillator strength (which relates to the intensity of the absorption), and the molecular orbitals involved in the transition.

In the context of photochemical reactions, TD-DFT studies on decamethylruthenocene (B15500432) and its derivatives have been used to elucidate reaction mechanisms. For instance, in the photogeneration of hydrogen, it has been shown that a decamethylruthenocene hydride species is formed. The absorption spectrum of this intermediate, computed using TD-DFT, helps to identify the specific electronic transitions that are responsible for its photoreactivity. Calculations at the TD-ωB97X-D level, for example, have been used to show that the main absorption band is dominated by a single transition that leads to an electronic enrichment at a specific position upon excitation, driving the subsequent chemical steps. scispace.com

These computational predictions are crucial for understanding the excited state dynamics. By identifying the nature of the key excited states (e.g., metal-to-ligand charge transfer, ligand-to-metal charge transfer, or d-d transitions), researchers can predict the likely photochemical pathways and design more efficient molecular systems for applications such as photocatalysis.

Table 2: Representative TD-DFT Calculated Excitation Energies and Oscillator Strengths for this compound (Note: The following data is illustrative of typical results from TD-DFT calculations and may not represent specific published values.)

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S1 | 2.48 | 500 | 0.001 | HOMO -> LUMO |

| S2 | 2.82 | 440 | 0.005 | HOMO-1 -> LUMO |

| S3 | 3.54 | 350 | 0.120 | HOMO-2 -> LUMO |

| S4 | 4.13 | 300 | 0.080 | HOMO -> LUMO+1 |

Reactivity and Mechanistic Investigations

Fundamental Reaction Pathways of the Ruthenium Center

The reactivity of bis(pentamethylcyclopentadienyl)ruthenium is largely dictated by the electronic and steric properties of its ruthenium center and the surrounding pentamethylcyclopentadienyl (Cp*) ligands.

The ruthenium center in this compound readily coordinates with a variety of substrates, a crucial first step in many of its catalytic functions. The electron-rich nature of the ruthenium(II) center, enhanced by the electron-donating Cp* ligands, allows it to effectively bind to other molecules.

A key aspect of its reactivity is its ability to facilitate single-electron transfer (SET) processes. The compound can act as a potent one-electron reductant. This ability to donate an electron is fundamental to its role in various chemical transformations. The oxidation of the ruthenium center is a reversible one-electron process, a characteristic that is vital for its application in controlling electron-transfer in electrochemical and photochemical systems. wikipedia.org

While the ruthenium(II) state is the most stable, the ruthenium center can undergo changes in its oxidation state. Experimental and computational data have shown the spontaneous conversion of the Ru(II) state to a Ru(IV) hydride, [Cp*₂RuIV(H)]⁺, in the presence of protons. nih.gov This transformation is a key step in processes like the photogeneration of hydrogen. nih.govresearchgate.net The formation of this metal hydride can be viewed as a complexation reaction where a proton coordinates to the ruthenium center. scispace.com

Detailed studies have indicated that the production of hydrogen from decamethylruthenocene (B15500432) occurs in a two-step process. Initially, the decamethylruthenocene hydride is formed in the presence of an organic acid. nih.govresearchgate.net Subsequently, this hydride is reduced in a heterolytic reaction, which involves one-photon excitation, leading to the release of hydrogen. nih.govresearchgate.net

Influence of Pentamethylcyclopentadienyl Ligand on Reactivity

The pentamethylcyclopentadienyl (Cp*) ligands significantly influence the reactivity of the ruthenium center through both electronic and steric effects.

The Cp* ligand is a stronger electron donor compared to the unsubstituted cyclopentadienyl (B1206354) (Cp) ligand. This increased electron-donating ability enhances the electron density at the ruthenium center, making the complex more reactive in certain aspects. For instance, electron-releasing groups, such as the methyl groups on the Cp* ligand, shift the redox potential, making the complex more easily oxidized. wikipedia.org

The steric bulk of the Cp* ligands also plays a critical role. This steric hindrance can provide kinetic stability to the organometallic derivative. nih.gov However, it can also influence the reaction pathways, sometimes leading to different outcomes compared to complexes with less bulky ligands. nih.gov

| Property | This compound ([Cp₂Ru]) | Bis(cyclopentadienyl)ruthenium (B73265) ([Cp₂Ru]) |

|---|---|---|

| Ligand | Pentamethylcyclopentadienyl (Cp) | Cyclopentadienyl (Cp) |

| Electronic Effect | Strongly electron-donating | Electron-donating |

| Steric Hindrance | High | Low |

| Kinetic Stability | Enhanced | Standard |

Ligand slippage is a phenomenon where the cyclopentadienyl ligand can change its coordination mode to the metal center, for example, from η⁵ to η³ or η¹. This change in hapticity can open up a coordination site on the metal, allowing it to interact with other substrates. While not extensively detailed in the provided search results for this compound itself, it is a known mechanistic pathway for related cyclopentadienyl and pentamethylcyclopentadienyl complexes. The steric bulk of the Cp* ligands could potentially favor such a process to alleviate steric strain during a reaction.

Detailed Mechanisms in Catalytic Cycles

This compound is an effective catalyst for various organic reactions, including hydrogenation and polymerization. The mechanisms of these catalytic cycles often involve the fundamental steps of substrate coordination, electron transfer, and potential involvement of ligand modification.

In the context of hydrogen evolution, a modified electrochemical-chemical (EC') mechanism has been proposed for decamethylruthenocene hydride formation. scispace.comacs.org This involves a potential-dependent interfacial proton transfer followed by the formation of the metal hydride in the bulk organic phase. scispace.com The decamethylruthenocene hydride is considered a metastable intermediate that can then transfer to the aqueous phase and dissociate. acs.org

Photocatalytic Hydrogen Evolution Reactions

This compound, also known as decamethylruthenocene ([Cp*₂Ru(II)]), has been identified as a promising compound in the field of photocatalysis, particularly for hydrogen evolution reactions (HER). Unlike many photocatalytic systems that require a separate photosensitizer, decamethylruthenocene can absorb light and catalyze the reduction of protons to hydrogen gas without the need for an additional sensitizer. researchgate.netnih.gov This dual functionality simplifies the catalytic system and offers a unique platform for studying the fundamental steps of hydrogen evolution.

The initial and crucial step in the photocatalytic cycle is the protonation of decamethylruthenocene ([Cp₂Ru(II)]) by a proton source, typically a strong organic acid, to form the decamethylruthenocene hydride species, [Cp₂Ru(IV)(H)]⁺. researchgate.netnih.gov This reaction represents a formal oxidation of the ruthenium center from +II to +IV.

Experimental and computational data have shown that the conversion of [Cp₂Ru(II)] to [Cp₂Ru(IV)(H)]⁺ can occur spontaneously in the presence of protons. researchgate.netnih.gov The efficiency of this protonation step is dependent on the strength of the acid used. Studies have monitored the conversion using ¹H NMR spectroscopy, confirming the formation of the hydride species. researchgate.net For instance, strong acids like trifluoromethanesulfonic acid and tetrafluoroboric acid have been shown to effectively protonate [Cp*₂Ru(II)]. researchgate.net

The formation of the metal hydride is a key prerequisite for hydrogen evolution. scispace.com This intermediate is considered metastable and its subsequent reactions drive the catalytic cycle forward. scispace.com

Following the formation of the decamethylruthenocene hydride, the catalytic cycle proceeds through a one-photon excitation process. researchgate.netnih.gov The photo-activated [Cp₂Ru(IV)(H)]⁺ undergoes a heterolytic reduction, leading to the first release of a hydrogen molecule. researchgate.netnih.gov This step results in the formation of the decamethylruthenocenium ion, [Cp₂Ru(III)]⁺.

The [Cp₂Ru(III)]⁺ species is a key intermediate that participates in the subsequent steps of the hydrogen evolution reaction. It is further reduced in a second light-independent step, which involves the deprotonation of one of the methyl groups on the cyclopentadienyl ligand, leading to the release of a second hydrogen molecule and the regeneration of the initial [Cp₂Ru(II)] catalyst. researchgate.netnih.gov The resulting [Cp*₂Ru(III)]⁺ can also be electrochemically regenerated in situ, demonstrating the reversibility of this part of the cycle. ul.ieresearchgate.net

The photocatalytic hydrogen evolution by decamethylruthenocene involves both thermodynamically spontaneous and energetically demanding steps. The initial protonation of [Cp₂Ru(II)] to form [Cp₂Ru(IV)(H)]⁺ is a spontaneous process in the presence of a suitable proton source. researchgate.netnih.gov

While decamethylruthenocene is a competent photocatalyst, its long-term stability and efficiency can be affected by competitive ground and excited state reactions, as well as catalyst deactivation pathways. Catalyst deactivation is a general concern in catalytic processes and can arise from several factors, including chemical poisoning, thermal degradation, and mechanical damage. youtube.comyoutube.com

In the context of photocatalytic systems, deactivation can also occur through deleterious ligand functionalization or the collapse of the metal complex as a whole. princeton.edu For ruthenium-based photosensitizers, a common deactivation pathway, particularly in aqueous media, is the dissociation of ligands from the oxidized or reduced forms of the complex. rsc.org

While specific deactivation pathways for decamethylruthenocene in photocatalytic hydrogen evolution are not extensively detailed in the provided search results, the general principles of catalyst deactivation are relevant. For instance, the formation of inactive species or side reactions involving the highly reactive intermediates could lead to a decrease in catalytic activity over time. Understanding and mitigating these deactivation pathways are crucial for developing robust and long-lasting photocatalytic systems.

Mechanisms of Carbon-Hydrogen (C-H) Activation

This compound and other ruthenium complexes are known to catalyze the activation of otherwise inert carbon-hydrogen (C-H) bonds. nih.govrsc.org This process allows for the direct functionalization of C-H bonds, offering a more atom-economical and efficient route to complex molecules compared to traditional synthetic methods that often require pre-functionalized starting materials. mt.comtcichemicals.com

The mechanisms of Ru-catalyzed C-H activation can vary and often involve the formation of a Ru-C bond as a key intermediate. rsc.org Common mechanistic pathways include:

Oxidative Addition: The metal center inserts into the C-H bond, leading to an increase in its oxidation state. rsc.org

Metathesis: A concerted process where the C-H bond is cleaved and a new bond between the carbon and the metal is formed. rsc.org

Base-Assisted Deprotonation: A base removes the proton, and the resulting carbanion coordinates to the metal center. rsc.org

In many cases, the presence of a directing group on the substrate is crucial for achieving high selectivity. youtube.com This directing group coordinates to the ruthenium center, positioning a specific C-H bond in close proximity for activation. rsc.org For instance, ruthenium(II) biscarboxylate catalysts have been shown to effect the distal C-H functionalization of arylacetamides through a base-assisted internal electrophilic-type substitution (BIES) mechanism involving weak O-coordination. nih.gov

The reactivity in C-H activation is influenced by the electronic properties of the substrate. Electron-rich aromatic systems and C-H bonds adjacent to heteroatoms are generally more reactive. youtube.com

Mechanistic Insights into Cycloaddition Reactions (e.g., Bis-Homo-Diels-Alder)

This compound and its derivatives are effective catalysts for cycloaddition reactions, including the bis-homo-Diels-Alder reaction. This reaction involves the [2+2+2] cycloaddition of a diene, such as 1,5-cyclooctadiene (B75094) (COD), and an alkyne. cdnsciencepub.com

The proposed mechanism, supported by both experimental and computational studies, begins with the formation of an active cationic ruthenium species. cdnsciencepub.comnih.gov This is followed by the association of an alkyne to the metal center. cdnsciencepub.com Subsequent steps involve oxidative cyclization, migratory insertion, and reductive elimination to yield the final tricyclic product. nih.gov DFT studies have been instrumental in mapping out the potential energy surfaces for these reactions, providing a detailed understanding of the transition states and intermediates involved. nih.govacs.org These studies have also shed light on the chemoselectivity of the reaction, explaining why certain substrates lead to [2+2+2] cycloadducts while others favor [2+2] cycloaddition products. nih.gov

| Reaction Type | Catalyst Precursor | Key Mechanistic Step | Reactants | Product Type |

| Bis-Homo-Diels-Alder | CpRuCl(COD) | Formation of [CpRu(COD)]+ cation | 1,5-cyclooctadiene and various alkynes | Tricyclo[4.2.2.02,5]dec-7-enes |

| Homo Diels-Alder | Cp*RuCl(COD) | Formation of active cationic species | Norbornadiene and alkynyl phosphonates | Phosphonate-substituted deltacyclenes |

Interfacial Reaction Mechanisms

The behavior of this compound at interfaces, particularly liquid-liquid interfaces, is crucial for understanding its role in biphasic catalysis and other interfacial phenomena.

Proton Transfer and Hydride Formation at Liquid-Liquid Interfaces

Proton transfer at the interface between two immiscible electrolyte solutions (ITIES) is a fundamental process in many chemical and biological systems. chemrxiv.org While direct studies on this compound in this specific context are not detailed in the provided search results, the general principles of facilitated proton transfer at ITIES can be applied. Such processes can be studied using techniques like micropipette voltammetry to extract kinetic parameters. chemrxiv.org The formation of ruthenium hydride species at such interfaces would likely be coupled to proton transfer events, influencing the catalytic activity of the complex in biphasic systems.

Reaction Mechanisms in Atomic Layer Deposition (ALD)

This compound is a precursor for the deposition of ruthenium thin films via Atomic Layer Deposition (ALD), a technique that allows for precise control over film thickness at the atomic scale.

Cp Ligand Elimination via Hydrogen Transfer on Metal Surfaces

The mechanism of ruthenium ALD from precursors like bis(cyclopentadienyl)ruthenium (RuCp2) involves the elimination of the cyclopentadienyl (Cp) ligands. In non-oxidative, plasma-enhanced ALD (PE-ALD) processes, this elimination occurs through hydrogen transfer. chemrxiv.orgrsc.org First-principle calculations have shown that the Cp ligands react with NHx-terminated ruthenium surfaces, which are formed during the plasma cycle. chemrxiv.orgrsc.org The Cp ligands are eliminated as cyclopentadiene (B3395910) (CpH) through a hydrogen transfer mechanism and subsequently desorb from the surface. chemrxiv.orgrsc.org

The first hydrogen transfer is typically the rate-limiting step and has a significant activation barrier. chemrxiv.orgrsc.org The reaction is often endothermic for a single precursor molecule, but the presence of neighboring adsorbed species can promote the reaction. rsc.org The surface crystal facet also plays a crucial role, with different crystallographic orientations exhibiting different reaction energetics and barriers. rsc.orgresearchgate.net For instance, on the Ru(100) surface, both Cp ligands may be eliminated, while on the Ru(001) surface, only one Cp ligand might be removed, leaving a RuCp fragment on the surface. rsc.org

In ALD processes that use oxygen as a co-reactant, the Cp ligands are oxidized to water (H2O) and carbon dioxide (CO2). researchgate.net In-situ studies using quadrupole mass spectrometry have shown that these by-products are released during both the metal precursor and oxygen pulses, indicating a reaction with an adsorbed oxygen layer on the metal surface. researchgate.net

| ALD Process | Co-reactant | Ligand Elimination Mechanism | By-products | Key Findings |

| PE-ALD | NH3 plasma | Hydrogen transfer from NHx surface species | CpH | First hydrogen transfer is rate-limiting; reaction is surface facet dependent. chemrxiv.orgrsc.org |

| Thermal ALD | Oxygen (O2) | Oxidation by adsorbed oxygen layer | H2O, CO2 | By-products released during both precursor and oxygen pulses. researchgate.net |

Impact of Precursor Surface Coverage on Reaction Kinetics

In the context of chemical vapor deposition (CVD) and, more specifically, atomic layer deposition (ALD), the surface coverage of the precursor, this compound (Ru(Cp*)₂), plays a critical role in dictating the kinetics of the film growth. The fundamental principle of ALD is based on self-limiting surface reactions, where the reaction ceases once all available reactive sites on the substrate are occupied by the precursor molecules. This self-limiting behavior is intrinsically linked to the precursor surface coverage.

The reaction kinetics are directly influenced by the number of precursor molecules adsorbed on the surface. At the initial stages of the precursor pulse, the reaction rate is typically high as there is an abundance of vacant reactive surface sites. As the surface becomes increasingly covered with Ru(Cp*)₂ molecules, the number of available sites for chemisorption decreases, leading to a reduction in the reaction rate. This continues until the surface is saturated with a monolayer of the precursor, at which point the reaction effectively stops. This saturation is a hallmark of a well-behaved ALD process and is crucial for achieving uniform and conformal film growth.

The relationship between precursor exposure, which directly correlates with surface coverage, and the growth per cycle (GPC) can be experimentally determined by creating a saturation curve. This involves plotting the GPC as a function of the precursor pulse time while keeping other process parameters, such as temperature and reactant pulse time, constant. Initially, the GPC increases with longer pulse times as more precursor molecules adsorb and react. Eventually, the curve platens, indicating that the surface has reached saturation and a further increase in precursor exposure does not lead to a higher growth rate.

The table below illustrates a typical relationship between precursor pulse time and growth per cycle in an ALD process, demonstrating the principle of saturation. While this data is representative of a generic ALD process, it exemplifies the expected behavior for a well-behaved precursor like this compound.

| Precursor Pulse Time (s) | Growth per Cycle (Å/cycle) | Saturation Status |

| 0.5 | 0.3 | Unsaturated |

| 1.0 | 0.6 | Unsaturated |

| 1.5 | 0.8 | Unsaturated |

| 2.0 | 0.95 | Approaching Saturation |

| 2.5 | 1.0 | Saturated |

| 3.0 | 1.0 | Saturated |

This data clearly shows that the reaction kinetics, as represented by the growth per cycle, are highly dependent on the precursor surface coverage up to the point of saturation. Operating the deposition process within the saturation regime is essential for achieving the precise thickness control and high conformality characteristic of ALD.

Catalytic Applications in Organic Transformations

Hydrogenation Reactions

Bis(pentamethylcyclopentadienyl)ruthenium is recognized for its capacity to act as a catalyst in hydrogenation reactions, which involve the addition of hydrogen to unsaturated organic compounds.

Catalysis of Hydrogen Addition to Unsaturated Organic Compounds

The catalytic activity of this compound in hydrogenation is attributed to its ability to facilitate electron transfer processes and activate hydrogen. While its general capability as a hydrogenation catalyst is noted in chemical literature and supplier information, detailed research findings on its application for the hydrogenation of a broad scope of unsaturated compounds are not extensively documented. americanchemicalsuppliers.comthermofisher.comabconline.de

The mechanism of hydrogenation often involves the formation of metal hydride species. Studies related to hydrogen evolution have shown that decamethylruthenocene (B15500432) can form a stable hydride intermediate, [Cp*₂Ru(IV)(H)]⁺. This species is a key component in the catalytic cycle of hydrogen addition to substrates. The formation and reactivity of such intermediates are central to the catalytic process, though specific applications in the hydrogenation of alkenes, alkynes, or carbonyls are mentioned generally rather than in detailed studies. nih.gov

| Catalyst System | Substrate Type | Observed Catalytic Role | Key Mechanistic Feature |

|---|---|---|---|

| This compound(II) | Unsaturated Organic Compounds | General catalyst for the addition of hydrogen. | Facilitates electron transfer and forms hydride intermediates. |

| Related Dienyl-Ruthenium Complexes | Olefinic Hydrocarbons | Catalyst for asymmetric hydrogenation. | Chiral ligand environment enables stereoselective addition of hydrogen. |

Polymerization Processes

The application of this compound extends to the synthesis of polymers, where it can be used to create advanced materials with specific, tailored properties.

Application in the Synthesis of Advanced Materials with Tailored Properties

This compound has been identified by some chemical suppliers as a catalyst for Atom Transfer Radical Polymerization (ATRP) of vinyl monomers. americanchemicalsuppliers.com ATRP is a controlled radical polymerization method that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures. However, this specific application of this compound is not widely substantiated in peer-reviewed scientific literature, which predominantly focuses on other transition metal catalysts, such as those based on copper or other ruthenium complexes like Ru(Cp*)Cl(PPh₃)₂. researchgate.net

While the direct use of this compound as an ATRP catalyst remains sparsely documented, its role in materials science is noted, particularly as a precursor for creating functional coatings through processes like metal-organic chemical vapor deposition (MOCVD). americanelements.com

| Polymerization Method | Monomer Type | Reported Role of Catalyst | Resulting Material Properties |

|---|---|---|---|

| Atom Transfer Radical Polymerization (ATRP) | Vinyl Monomers | Mentioned as a potential catalyst in commercial literature. americanchemicalsuppliers.com | Controlled molecular weight and architecture, tailored material properties. |

Olefin Metathesis

Olefin metathesis is a powerful organic reaction that involves the redistribution of carbon-carbon double bonds. This class of reactions is catalyzed by specific transition metal complexes.

Catalysis of Carbon-Carbon Double Bond Rearrangements

Extensive searches of the scientific literature indicate that this compound is not utilized as a catalyst for olefin metathesis. This field of catalysis is dominated by ruthenium alkylidene complexes, famously known as Grubbs catalysts, which have a distinctly different structure and mechanism of action. There is no documented evidence to suggest that this compound exhibits catalytic activity in carbon-carbon double bond rearrangements characteristic of olefin metathesis.

Carbon-Hydrogen (C-H) Activation and Functionalization

The direct functionalization of otherwise inert C-H bonds is a significant area of research in modern chemistry, offering more efficient pathways to complex molecules. Ruthenium complexes are prominent catalysts in this field. researchgate.netnih.gov

While ruthenium catalysis is a cornerstone of C-H activation, the specific role of this compound as a catalyst for the C-H functionalization of external substrates is not well-established in the scientific literature. Research in this area tends to focus on other types of ruthenium complexes, often featuring a single Cp* ligand and other ancillary ligands that are crucial for reactivity. researchgate.netnih.gov

Some studies on related metal complexes, such as those of yttrium, have shown that extreme steric crowding in (C₅Me₅)₃M systems can lead to the activation of a C-H bond on one of the pentamethylcyclopentadienyl ligands itself. americanchemicalsuppliers.com This demonstrates the potential reactivity of the ligand framework but does not constitute a catalytic functionalization of a separate substrate molecule. Therefore, while the broader class of ruthenium compounds is vital for C-H activation, this compound is not a commonly cited catalyst for this purpose.

Site-Selectivity and Substrate Scope

This compound, often as part of a complex like [CpRuCl], demonstrates significant versatility in catalytic organic transformations, particularly concerning its substrate scope. In ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC), the catalyst is effective with a broad range of substrates. Unlike the more common copper-catalyzed variant (CuAAC), RuAAC is not limited to terminal alkynes; it efficiently catalyzes reactions with internal alkynes as well, leading to fully substituted triazoles. acs.orgorganic-chemistry.orgacs.org The reaction accommodates both primary and secondary azides. organic-chemistry.org Furthermore, various functional groups on the alkyne substrate, such as amines, alcohols, and nitriles, are well-tolerated. acs.org In the context of bis-homo-Diels-Alder reactions, CpRuCl(COD) has proven to be a versatile catalyst, successfully facilitating cycloadditions even when bulky substituents are present on the alkyne substrates. cdnsciencepub.com

Cycloaddition Reactions

Complexes of this compound are highly effective catalysts for various cycloaddition reactions, enabling the construction of complex cyclic and heterocyclic frameworks. These transformations are valued for their efficiency and high degree of control.

Bis-Homo-Diels-Alder [2+2+2] Cycloadditions

The bis-homo-Diels-Alder reaction, a [2+2+2] cycloaddition, can be effectively catalyzed by commercially available (Pentamethylcyclopentadienyl)ruthenium(II) chloride 1,5-cyclooctadiene (B75094) complex, Cp*RuCl(COD). cdnsciencepub.com This particular reaction involves the cycloaddition of 1,5-cyclooctadiene with an alkyne to produce tricyclo[4.2.2.02,5]dec-7-enes. cdnsciencepub.com The active catalytic species is believed to be a cationic complex formed by the ionization of the chloride ligand in a polar solvent. nih.govacs.org

The scope of the bis-homo-Diels-Alder reaction catalyzed by Cp*RuCl(COD) has been explored with a variety of internal alkynes, yielding moderate to good results. cdnsciencepub.com The reaction has been shown to be successful with alkynes bearing bulky substituents, including phenyl and benzyl groups. cdnsciencepub.com This demonstrates the versatility of the catalyst in accommodating sterically demanding substrates. However, certain substrates are not suitable; for instance, using an alkyne with an ester group resulted in the self-trimerization of the alkyne to form a substituted benzene (B151609), a known side reaction for this catalyst. cdnsciencepub.com

Table 1: Scope of Bis-Homo-Diels-Alder Reaction with Various Alkynes Catalyzed by CpRuCl(COD) with 1,5-cyclooctadiene.*

| Entry | Alkyne Substituent 1 | Alkyne Substituent 2 | Yield (%) |

| 1 | CH₂OH | CH₂OH | 92 |

| 2 | (CH₂)₂OH | H | 81 |

| 3 | CH₂OCH₃ | CH₂OCH₃ | 76 |

| 4 | Ph | H | 65 |

| 5 | CH₂OBn | CH₂OBn | 58 |

| 6 | Ph | Ph | 35 |

This table is generated based on findings reported in scientific literature. cdnsciencepub.com

The electronic and steric properties of the substituents on the alkyne substrate significantly influence the outcome of the bis-homo-Diels-Alder reaction. A notable trend is the enhanced reactivity observed with alkynes that possess electron-donating groups. cdnsciencepub.com

Specifically, the presence of hydroxyl groups on the alkyne has a pronounced positive effect on the reaction yield. cdnsciencepub.com For example, high yields were obtained with both primary propargylic (a hydroxyl group on the carbon adjacent to the triple bond) and primary homo-propargylic alcohols (a hydroxyl group two carbons away). cdnsciencepub.com In contrast, a secondary propargylic alcohol failed to produce the desired cycloadduct, leading only to the decomposition of the starting material. cdnsciencepub.com This suggests that while hydroxyl groups are beneficial, their position and the steric environment are critical. Steric bulk on the substituents is generally well-tolerated, as evidenced by the successful cycloaddition of alkynes bearing large phenyl and benzyl groups. cdnsciencepub.com

Ruthenium-Catalyzed Azide-Alkyne Cycloadditions (RuAAC)

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is a powerful "click chemistry" reaction that provides access to 1,2,3-triazoles. acs.orgchesci.com It serves as a crucial complement to the more established copper-catalyzed version (CuAAC). acs.org The reaction is typically catalyzed by a ruthenium(II) complex that contains a [CpRuCl] unit. acs.org Various precursors, such as CpRuCl(PPh₃)₂ and [Cp*RuCl]₄, have been identified as efficient catalysts for this transformation. acs.orggoogle.com A key advantage of the RuAAC is its ability to utilize both terminal and internal alkynes, which significantly broadens its synthetic utility compared to CuAAC, which is restricted to terminal alkynes. acs.orgchalmers.se

A defining characteristic of the RuAAC reaction is its exceptional regioselectivity. When terminal alkynes react with organic azides in the presence of a this compound-based catalyst, the reaction exclusively yields the 1,5-disubstituted 1,2,3-triazole isomer. acs.orgorganic-chemistry.orgacs.org This outcome is in direct contrast to the CuAAC reaction, which selectively produces the 1,4-disubstituted isomer. acs.orgorganic-chemistry.org The formation of the 1,5-isomer via the ruthenium-catalyzed pathway is attributed to a mechanism involving a ruthenacycle intermediate, which differs from the copper acetylide mechanism of the CuAAC. organic-chemistry.orgchalmers.se The bulky pentamethylcyclopentadienyl (Cp*) ligand is considered important for achieving this high regioselectivity. chalmers.se This predictable and complementary selectivity makes RuAAC an indispensable tool for synthesizing specific triazole regioisomers for applications in medicinal chemistry, materials science, and bioorganic chemistry. organic-chemistry.orgacs.org When internal alkynes are used, the reaction yields 1,4,5-trisubstituted 1,2,3-triazoles. researchgate.net

Table 2: Regioselectivity in Azide-Alkyne Cycloaddition Reactions

| Catalyst System | Alkyne Type | Predominant Product |

| Copper (CuAAC) | Terminal | 1,4-disubstituted 1,2,3-triazole |

| Ruthenium (RuAAC) | Terminal | 1,5-disubstituted 1,2,3-triazole |

| Ruthenium (RuAAC) | Internal | 1,4,5-trisubstituted 1,2,3-triazole |

Comparative Analysis of Catalytic Systems and Substrate Scope (e.g., Aryl Azides, Internal Alkynes)

The ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides a powerful method for the synthesis of 1,5-disubstituted 1,2,3-triazoles, which are regioisomers complementary to the 1,4-disubstituted products obtained from the well-known copper-catalyzed "click" reaction. organic-chemistry.orgacs.org A significant advantage of the RuAAC is its ability to engage internal alkynes, leading to fully substituted 1,2,3-triazoles. organic-chemistry.orgresearchgate.netnih.gov The catalytic systems for this transformation are typically based on pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes.

Initial studies identified complexes like CpRuCl(PPh₃)₂ and CpRuCl(COD) as effective catalysts for the reaction between primary or secondary azides and a wide array of terminal alkynes. researchgate.netnih.gov However, these systems often proved inefficient for more challenging substrates, particularly aryl azides, which are prone to low conversions and the formation of byproducts. acs.org

An improved catalytic system was developed using the pentamethylcyclopentadienyl ruthenium(II) chloride tetramer, [CpRuCl]₄. acs.orgacs.org This catalyst demonstrated significantly higher activity compared to the more traditional CpRuCl(PPh₃)₂. acs.org For instance, the reaction of benzyl azide with phenylacetylene reached completion in just 15 minutes at room temperature using [CpRuCl]₄ in dimethylformamide (DMF), whereas the same reaction with CpRuCl(PPh₃)₂ required 30 minutes at 65 °C in tetrahydrofuran. acs.org

The superiority of the [CpRuCl]₄/DMF system is particularly evident with aryl azides. When reacting 4-iodophenylazide with phenylacetylene, the [CpRuCl]₄ catalyst in DMF under microwave irradiation yielded the desired 1,5-disubstituted triazole with approximately 70% conversion, far surpassing the results in other solvents like acetonitrile (B52724) (around 40% conversion). acs.org This enhanced system allows for the clean and regioselective conversion of aryl azides, which were previously a problematic substrate class. acs.org The reaction is compatible with a broad alkyne scope, tolerating functional groups such as amines, alcohols, and nitriles. acs.org

Below is a comparative analysis of different catalytic systems for the RuAAC reaction.

Table 1: Comparative Performance of RuAAC Catalytic Systems

| Catalyst | Substrates | Solvent | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| CpRuCl(PPh₃)₂ | Benzyl azide + Phenylacetylene | Benzene | Reflux, 2h | 80% yield of 1,5-triazole | acs.org |

| CpRuCl(PPh₃)₂ | Aryl Azides | Various | N/A | Often low yields and byproducts | acs.org |

| [CpRuCl]₄ | Benzyl azide + Phenylacetylene | DMF | Room Temp, 15 min | >95% conversion | acs.org |

| [CpRuCl]₄ | 4-Iodophenylazide + Phenylacetylene | DMF | 110 °C, 20 min (Microwave) | ~70% conversion, clean product | acs.orgacs.org |

Redox Isomerization Reactions

Isomerization of Allylic and Propargyl Alcohols

Ruthenium complexes featuring cyclopentadienyl (B1206354) (Cp) or pentamethylcyclopentadienyl (Cp*) ligands are highly effective catalysts for the redox isomerization of unsaturated alcohols, providing an atom-economical route to saturated carbonyl compounds. nih.govdiva-portal.orgmdpi.com

Allylic Alcohols: A variety of ruthenium-cyclopentadienyl complexes catalyze the isomerization of allylic alcohols into the corresponding saturated ketones or aldehydes. nih.govdiva-portal.org The reaction proceeds via an intramolecular 1,3-hydrogen transfer mechanism. nih.gov The nature of the ligands on the ruthenium center significantly influences catalytic activity. For instance, complexes bearing CO ligands have been found to exhibit higher activity than those with PPh₃ ligands. nih.govdiva-portal.org The substituents on the cyclopentadienyl ring also play a crucial role; catalysts with more sterically demanding or electron-donating Cp rings can rapidly isomerize allylic alcohols under mild conditions, even at ambient temperature. nih.govdiva-portal.org Mechanistic studies suggest that the isomerization occurs within the coordination sphere of the ruthenium catalyst. nih.govdiva-portal.org

Propargyl Alcohols: The isomerization of propargyl alcohols is more complex, as it can proceed through several pathways, including Meyer-Schuster rearrangement, Rupe rearrangement, or redox isomerization, to yield α,β-unsaturated carbonyl compounds or other products. researchgate.net The choice of the ruthenium catalyst and its ligand environment is critical in directing the reaction's selectivity. acs.org

Theoretical studies have compared the reactivity of the neutral, electron-abundant [CpRuCl] catalyst with the cationic, electron-deficient [CpRu(MeCN)₃]⁺ catalyst in the cycloisomerization of enynes derived from propargyl alcohols. acs.org The [CpRuCl] system was found to favor the formation of cyclopropane products. In contrast, the cationic [CpRu(MeCN)₃]⁺ catalyst promotes cyclopentenylation through a C-C bond formation and a 1,2-hydride shift, a pathway favored by the electron-deficient nature of the metal center. acs.org Other CpRu complexes, such as CpRu(NCCH₃)₃⁺PF₆⁻, have been shown to catalyze the cycloisomerization of diyne-ols to produce highly functionalized five- and six-membered rings. nih.gov

Other Specialized Catalytic Transformations

Electrocatalytic Alcohol Oxidation

Electrocatalytic oxidation offers a green alternative to traditional chemical oxidation methods for converting alcohols to carbonyl compounds. researchgate.net Various ruthenium complexes have demonstrated high activity in this transformation. nih.govstanford.edu For example, octahedral ruthenium complexes such as [RuX(CNN)(dppb)] (where X = Cl or H) are active for the electrooxidation of isopropanol, achieving turnover frequencies of 3.2 to 4.8 s⁻¹ with a Faradaic efficiency of 94 ± 5% for acetone production. researchgate.netnih.gov The process typically involves a ruthenium hydride intermediate that is oxidized at a low potential. nih.gov

Other studies have explored ruthenium transfer hydrogenation catalysts, including those with cymene and amino alcohol ligands, physisorbed onto graphite electrodes for the electrocatalytic oxidation of methanol. stanford.edu These systems can mediate the four-electron oxidation of methanol to formate, with the reaction proceeding through surface-supported Ru-oxo species. stanford.edu While a range of ruthenium complexes with ligands like polypyridyls, phosphines, and amino alcohols are effective, specific data on the application of this compound in electrocatalytic alcohol oxidation is not extensively detailed in recent literature. nih.govnih.gov

Carbon Dioxide Reduction

The reduction of carbon dioxide (CO₂) into valuable chemical feedstocks is a critical area of sustainable chemistry research. Ruthenium complexes, particularly those with cyclopentadienyl and bipyridine ligands, have been investigated as catalysts for this transformation.

Research on the complex [CpRu(bpy)NCCH₃]⁺, a close analog of Cp*Ru systems, has shown that its one-electron reduction in a CO₂-saturated solution initiates a rapid cascade of electrochemical and chemical steps. nih.gov This process leads to a two-electron reduction of CO₂, ultimately generating a CO-bound ruthenium complex and carbonate. nih.gov A key finding is that CO₂ binding occurs after the first reduction of the catalyst, which avoids the high overpotentials typically required for consecutive electrochemical reductions. nih.gov This provides a design principle for engineering more efficient catalysts that can activate CO₂ under lower driving forces. nih.gov While various ruthenium complexes with polypyridyl ligands are being explored for electrocatalytic and photocatalytic CO₂ reduction, the CpRu(bpy) scaffold serves as a significant model for this transformation. researchgate.netnih.gov

Tandem Transfer Hydrogenation and Epoxidation Reactions

Tandem catalysis, where multiple reaction steps are carried out in a single pot with a single catalyst, offers significant advantages in efficiency and waste reduction. Cyclopentadienyl ruthenium(II) complexes bearing N-heterocyclic carbene (NHC) ligands have been developed for the tandem transfer hydrogenation and subsequent epoxidation of carbonyl substrates. rsc.org

In a representative system, a series of Ru(II)-NHC complexes with cyclopentadienyl (Cp) or methyl-cyclopentadienyl (Cp-Me) ligands were synthesized and tested. rsc.org These catalysts first reduce a ketone to a secondary alcohol via transfer hydrogenation. The N-alkenyl tether on the NHC ligand of the same catalyst is then epoxidized in the same pot, using the newly generated alcohol as the reductant. This process demonstrates varying selectivity between the final alcohol and epoxide products, depending on the electronic properties of the substituents on the NHC ligand. rsc.org For example, a complex with a nitro-substituent on the NHC ligand favored the formation of the alcohol product over the epoxide, showcasing the tunability of the catalytic system. rsc.org

Table 2: List of Chemical Compounds

| Compound Name | Abbreviation/Formula |

|---|---|

| This compound | [Cp₂Ru] |

| Pentamethylcyclopentadienyl ruthenium(II) chloride tetramer | [CpRuCl]₄ |

| Bis(triphenylphosphine)pentamethylcyclopentadienyl ruthenium(II) chloride | CpRuCl(PPh₃)₂ |

| (Cyclooctadiene)pentamethylcyclopentadienyl ruthenium(II) chloride | CpRuCl(COD) |